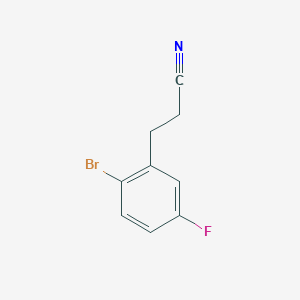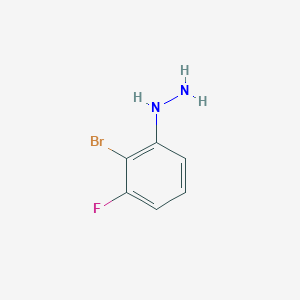
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-methylpentanol with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts .
Scientific Research Applications
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophiles. This interaction leads to the formation of covalent bonds with the nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Butane-1-sulfonyl chloride: A simpler analog with similar reactivity but lacking the 4-methylpentyl group.
Methanesulfonyl chloride: Another sulfonyl chloride compound with a smaller alkyl group, used in similar applications.
Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an ethyl group, offering different reactivity and properties.
Uniqueness
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride is unique due to the presence of the 4-methylpentyl group, which imparts specific steric and electronic effects. These effects influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
4-(4-methylpentoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-10(2)6-5-8-14-7-3-4-9-15(11,12)13/h10H,3-9H2,1-2H3 |
InChI Key |
YLUDLJRKTZXZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)
